Manganese(IV) telluride is a cubic material with the ID mp-21893 . It has a final magnetic moment of 1.387 μB and a calculated formation energy from the elements normalized to per atom in the unit cell . Its density is calculated to be 6.87 g/cm3 . The compound is also known by other names such as Manganese pertelluride and Manganese telluride (1/2) .
Manganese(IV) telluride can be synthesized using a scalable method that involves melting followed by liquid phase exfoliation . Other preparation methods include hydro/solvent thermal, chemical vapor deposition, and electrodeposition .
The molecular structure of Manganese(IV) telluride has been investigated using first-principles electronic structure calculations based on density functional theory (DFT) . The compound is found to be a half-metal with a total spin magnetic moment per formula unit of 4, which is mainly localized at the Mn atoms .
Manganese(IV) telluride has a calculated bulk crystalline density of 6.87 g/cm3 . It is insoluble in water .
Manganese(IV) telluride is classified as a telluride, which is a category of compounds containing tellurium. It is often synthesized for research purposes and has applications in advanced materials science. The compound's CAS registry number is 12032-89-2 . Manganese(IV) telluride exhibits unique properties that make it suitable for use in high-performance supercapacitors and other electronic devices.
Manganese(IV) telluride can be synthesized using several methods, including:
The choice of synthesis method can significantly influence the physical properties of the resulting manganese(IV) telluride, such as its crystallinity and electrical conductivity.
Manganese(IV) telluride crystallizes in the cubic Pa-3 space group, exhibiting a pyrite structure. The manganese atoms are tetrahedrally coordinated to six equivalent tellurium atoms . The lattice parameters and detailed crystallographic data are essential for understanding its electronic properties:
The structural characteristics play a crucial role in determining the compound's electrical conductivity and magnetic behavior.
Manganese(IV) telluride participates in various chemical reactions, including:
The reaction conditions—such as temperature, pressure, and concentration—are critical for controlling the products formed during these reactions.
In energy storage applications, manganese(IV) telluride acts primarily through its integration into composite materials like graphene oxide. The mechanism involves:
For instance, composites made from manganese(IV) telluride combined with graphene oxide have demonstrated specific capacities as high as 2203 F g at current densities of 2 A g, showcasing excellent retention over extended cycling.
Manganese(IV) telluride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in electronics and energy storage technologies.
Manganese(IV) telluride has diverse applications across several scientific fields:
The exploration of manganese telluride compounds accelerated during the mid-20th century alongside broader investigations into transition metal chalcogenides. While an exact discovery date for MnTe₂ remains elusive in the literature, its first systematic studies emerged in the 1960s–1970s, coinciding with advancements in X-ray diffraction and solid-state synthesis techniques. Early research focused on phase equilibria within the manganese-tellurium system, revealing multiple stable compounds, including MnTe, MnTe₂, and non-stoichiometric variants. The compound was assigned the Chemical Abstracts Service registry number 12032-89-2, formalizing its identity within chemical databases [1] [8]. Initial interest centered on its structural and magnetic characteristics rather than functional applications. However, the resurgence of chalcogenide research in the 21st century, driven by demands for energy materials and topological insulators, has positioned MnTe₂ as a subject of contemporary relevance. Its synthesis has evolved from bulk methods to nanostructured forms, enabling precise property modulation for advanced technologies [2] [3].
Manganese(IV) telluride crystallizes with a 1:2 manganese-to-tellurium atomic ratio, yielding a molecular weight of 310.14 grams per mole for the base compound. The bonding in MnTe₂ combines ionic and covalent contributions, with the highly electronegative tellurium (2.10 on the Pauling scale) polarizing electron density away from manganese. However, tellurium’s lower electronegativity compared to oxygen or sulfur enhances orbital overlap and covalent character. This results in stronger metal-chalcogen coupling and greater electron delocalization than observed in lighter chalcogenides like oxides or sulfides [9]. The compound is insoluble in water and common organic solvents, consistent with its extended lattice structure [1] [8].
MnTe₂ adopts a cubic pyrite-type structure (space group Pa3̄) under ambient conditions, though alternative polymorphs may form under high pressure or temperature. In this configuration, manganese ions occupy octahedral sites coordinated by six tellurium atoms, while tellurium forms disulfide-like Te₂ units with direct Te-Te bonds. The lattice parameter is approximately 4.443 Å, creating a dense, close-packed framework [1].
Table 1: Crystallographic Parameters of Manganese(IV) Telluride
Property | Value/Description | Conditions |
---|---|---|
Crystal System | Cubic | Ambient |
Space Group | Pa3̄ | Ambient |
Lattice Parameter (a) | 4.443 Å | Ambient |
Manganese Coordination | Octahedral | Ambient |
Tellurium Environment | Te₂ units; 3-coordinate | Ambient |
As a semiconductor, MnTe₂ exhibits a moderate band gap (experimentally estimated at 1.0–1.3 eV), facilitating visible-light absorption. Its electrical conductivity is intrinsically low but can be enhanced through doping or nanostructuring. For example, silver-doped MnTe demonstrates a 300% conductivity increase compared to undoped material [3]. Magnetization studies reveal antiferromagnetic ordering below a Néel temperature (Tₙ) of ~86 Kelvin, arising from opposed spin alignment between adjacent manganese atoms. This contrasts with ferromagnetic ordering observed in some topological chalcogenides like MnBi₂Te₄ [5].
Table 2: Physical Properties of Manganese(IV) Telluride
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 310.14 g/mol | Calculated |
Density | ~6.5 g/cm³ | X-ray diffraction |
Band Gap | 1.0–1.3 eV | Spectroscopic analysis |
Néel Temperature (Tₙ) | ~86 K | Magnetometry |
Water Solubility | Insoluble | Standard test |
Conventional synthesis employs high-temperature (>500°C) solid-state reactions between manganese and tellurium powders under vacuum or inert atmosphere. Modern approaches utilize solution-based methods for nanostructured forms:
Table 3: Synthesis Methods for Manganese(IV) Telluride Materials
Method | Conditions | Morphology | Scale |
---|---|---|---|
Solid-State Reaction | >500°C; inert atmosphere | Bulk crystals | Gram-scale |
Hydrothermal | 150–200°C; alkaline solution | Nanoflakes/particles | 0.1–1 gram |
Chemical Reduction | Room temperature; aqueous | Nanocomposites (e.g., MnO) | Milligram-scale |
Within the broader class of transition metal chalcogenides (TMCs), MnTe₂ exemplifies the unique advantages of tellurides over sulfides and selenides:
Recent advances highlight MnTe₂’s utility in two emerging energy domains:
Beyond applications, MnTe₂ provides critical insights into fundamental materials chemistry:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: